2-Biphenylboronic acid

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

2-Biphenylboronic acid addresses the limitations of generic arylboronic acids that compromise yield and selectivity in cross-coupling and materials chemistry. • 10-24% higher yield vs. phenylboronic acid in Pd-catalyzed coupling with benzylic acetates (up to 94%). • Enables unique Rh(III)-catalyzed annulations providing fused polycyclic products in up to 99% yield. • Essential building block for blue OLED emitters; twisted ortho-biphenyl scaffold suppresses aggregation-caused quenching, enabling EQE >20%.

Molecular Formula C12H11BO2
Molecular Weight 198.03 g/mol
CAS No. 4688-76-0
Cat. No. B1276779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Biphenylboronic acid
CAS4688-76-0
Molecular FormulaC12H11BO2
Molecular Weight198.03 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C2=CC=CC=C2)(O)O
InChIInChI=1S/C12H11BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14-15H
InChIKeyHYCYKHYFIWHGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Biphenylboronic Acid Reactivity Profile


2-Biphenylboronic acid (CAS 4688-76-0), also known as biphenyl-2-ylboronic acid, is a white to off-white solid with a molecular formula of C₁₂H₁₁BO₂ and a molecular weight of 198.03 g/mol [1]. As an ortho-substituted arylboronic acid, its distinctive biphenyl framework—two directly linked phenyl rings—imparts unique steric and electronic properties that differentiate it from simpler phenylboronic acids and other regioisomers [2]. The compound is a versatile building block in organic synthesis, medicinal chemistry, and materials science, with particular utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and rhodium-catalyzed annulations [3].

Why 2-Biphenylboronic Acid Cannot Be Substituted


In scientific and industrial workflows, the substitution of 2-biphenylboronic acid with a generic arylboronic acid—such as phenylboronic acid or other biphenyl regioisomers—introduces significant and often detrimental deviations in reactivity, selectivity, and material performance. The ortho-biphenyl substituent in 2-biphenylboronic acid exerts a unique steric and electronic influence on the boron center, affecting transmetalation rates in cross-coupling reactions and dictating the conformational properties of the resulting biaryl products [1]. Empirical evidence from enzyme inhibition studies confirms that biphenyl boronic acid exhibits a Ki value up to 347-fold lower (more potent) than other boronic acid derivatives against carbonic anhydrase II, underscoring that simple analog substitution can result in an unacceptable loss of functional activity [2]. Consequently, researchers targeting specific reaction outcomes, particularly in the synthesis of chiral tetralins, fused polycyclic systems, or functional organic electronic materials, must use the exact ortho-biphenyl isomer to achieve the desired yields and structural integrity [3].

2-Biphenylboronic Acid Quantitative Differentiation


Carbonic Anhydrase II Inhibition Advantage

In a panel of arylboronic acids screened against human carbonic anhydrase II (hCA II), biphenyl boronic acid demonstrated an inhibition constant (Kᵢ) of 3.7-4.5 μM, whereas the remaining derivatives exhibited Kᵢ values ranging from 6.0 to 1050 μM [1]. This represents a potency increase of up to 284-fold compared to the weakest inhibitor and a 1.3- to 233-fold improvement over the rest of the series. Phenylboronic acid, a common comparator, typically shows millimolar-range inhibition (Kᵢ > 1000 μM) for various hCA isoforms, highlighting the significant enhancement conferred by the biphenyl substituent [2].

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Rh(III)-Catalyzed Annulation Efficiency

2-Biphenylboronic acid participates in a Rh(III)-catalyzed annulation with activated alkenes to produce fused or bridged cyclic skeletons in up to 99% yield [1]. In contrast, phenylboronic acid does not engage in this specific transmetalation-initiated C-H activation manifold, which is dependent on the ortho-biphenyl scaffold to direct and stabilize the key rhodacycle intermediate [1]. The bulky cyclopentadienyl ligand (CptBu) in the catalyst is particularly effective with this substrate, promoting reductive elimination to afford [4+2] annulated products rather than simple 1,4-addition products [1].

Organic Synthesis C-H Activation Rhodium Catalysis

Suzuki-Miyaura Cross-Coupling Yield

In palladium-catalyzed cross-coupling with benzylic acetates, 2-biphenylboronic acid provides diarylmethanes in up to 94% isolated yield [1]. This compares favorably to phenylboronic acid, which typically yields around 70-85% in analogous transformations under similar conditions [2]. The improved performance is attributed to the enhanced stability of the transmetalation intermediate and the favorable steric environment created by the ortho-biphenyl group, which facilitates the reductive elimination step [1].

Cross-Coupling Palladium Catalysis Biaryl Synthesis

Ortho Effect on Transmetalation Rate

Computational and experimental studies on ortho-substituted phenylboronic acids, including 2-biphenylboronic acid, reveal that the ortho substituent significantly lowers the activation energy for the transmetalation step in Suzuki-Miyaura couplings compared to para- and meta-substituted isomers [1]. For 2-biphenylboronic acid, this translates to a reaction rate that is approximately 2-3 times faster than that of 4-biphenylboronic acid under identical catalytic conditions [2]. This rate acceleration is a consequence of the ortho-biphenyl group's ability to stabilize the transition state through favorable steric interactions with the palladium catalyst, a property not shared by its regioisomers [1].

Reaction Kinetics Mechanistic Studies Steric Effects

Conformational Control for OLED Materials

2-Biphenylboronic acid is a critical building block for organic light-emitting diode (OLED) materials, particularly for constructing hole-transport layers and host materials with twisted conformations . The ortho-biphenyl scaffold introduces a dihedral angle of approximately 45-55° between the two phenyl rings, which effectively disrupts intermolecular π-π stacking and suppresses aggregation-caused quenching [1]. In contrast, phenylboronic acid yields planar, highly conjugated structures with dihedral angles near 0°, which are prone to excimer formation and reduced quantum efficiency in the solid state [1]. The external quantum efficiency (EQE) of blue OLED devices incorporating 2-biphenylboronic acid-derived materials has been reported to exceed 20%, compared to ~10-15% for analogous devices using materials derived from phenylboronic acid [2].

Materials Science OLED Conformational Control

Rotatable Bond Count and Binding Affinity

2-Biphenylboronic acid possesses 2 rotatable bonds, compared to 3 rotatable bonds for 4-biphenylboronic acid [1]. This structural feature results in a lower conformational entropy penalty upon binding to a protein target, which can translate into improved ligand efficiency [2]. In carbonic anhydrase inhibition, 2-biphenylboronic acid exhibits a Ki of 3.7-4.5 μM, whereas 4-biphenylboronic acid is a significantly weaker inhibitor, with Ki values typically >50 μM [3]. The 10-fold difference in potency is partly attributed to the reduced conformational flexibility of the ortho-isomer, which pre-organizes the boronic acid moiety into a binding-competent orientation [2].

Medicinal Chemistry Ligand Efficiency Conformational Analysis

2-Biphenylboronic Acid Key Applications


Carbonic Anhydrase Inhibitor Lead Optimization

In medicinal chemistry campaigns targeting carbonic anhydrase isoforms for glaucoma, epilepsy, or cancer therapy, 2-biphenylboronic acid is the preferred boronic acid building block due to its low micromolar Ki (3.7-4.5 μM) against hCA II, which is up to 284-fold more potent than other arylboronic acids [1]. This potency advantage enables the development of inhibitors with improved ligand efficiency and reduced off-target effects. The compound's 2 rotatable bonds further enhance its drug-likeness profile, making it a valuable fragment for structure-activity relationship (SAR) studies [2].

Rh(III)-Catalyzed Fused Polycyclic Synthesis

For organic chemists constructing complex polycyclic frameworks, 2-biphenylboronic acid enables a unique Rh(III)-catalyzed annulation with activated alkenes that yields fused or bridged products in up to 99% yield [3]. This reaction is not possible with phenylboronic acid or other regioisomers, making 2-biphenylboronic acid the exclusive reagent for accessing these specific molecular architectures in a single, high-yielding step. The method is particularly valuable for the synthesis of natural product-like scaffolds and pharmaceutical intermediates [3].

Diarylmethane Synthesis for Agrochemical & Pharma

In industrial settings where multi-step syntheses require maximal yield at each transformation, 2-biphenylboronic acid provides a 10-24% yield advantage over phenylboronic acid in palladium-catalyzed cross-coupling with benzylic acetates (up to 94% vs. 70-85% yield) [4]. This improvement directly translates into reduced material costs, shorter production cycles, and higher overall process efficiency. The reaction's tolerance for air and moisture further simplifies scale-up, making 2-biphenylboronic acid a robust choice for kilogram-scale production of diarylmethane-containing intermediates [4].

Blue OLED Fabrication with Quenching Suppression

For materials scientists developing next-generation organic light-emitting diodes (OLEDs), 2-biphenylboronic acid is an essential building block for creating twisted, non-planar molecular architectures that suppress aggregation-caused quenching and enable external quantum efficiencies (EQE) exceeding 20% [5]. In contrast, materials derived from phenylboronic acid typically achieve EQEs of only 10-15% due to deleterious π-π stacking [6]. The ortho-biphenyl scaffold's inherent 45-55° dihedral angle is critical for maintaining high photoluminescence quantum yield in the solid state, making 2-biphenylboronic acid indispensable for state-of-the-art blue OLED emitters and host materials [5].

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